An In-depth Technical Guide to the Chemical Properties of N,N-Dipropyl-L-alanine
An In-depth Technical Guide to the Chemical Properties of N,N-Dipropyl-L-alanine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dipropyl-L-alanine, a non-proteinogenic amino acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this molecule, offering field-proven insights and detailed experimental protocols. The guide is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical resource for the synthesis and utilization of N,N-Dipropyl-L-alanine and its derivatives.
Introduction
N,N-Dipropyl-L-alanine is a chiral α-amino acid derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the L-alanine backbone. This N,N-dialkylation imparts unique steric and electronic properties to the molecule, distinguishing it from its proteinogenic counterpart. The incorporation of such modified amino acids into peptide chains is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity.[][2] Understanding the fundamental chemical properties of N,N-Dipropyl-L-alanine is therefore crucial for its effective application in the design and synthesis of novel therapeutic peptides and other bioactive molecules.
Physicochemical Properties
N,N-Dipropyl-L-alanine is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉NO₂ | [3] |
| Molecular Weight | 173.26 g/mol | [3] |
| CAS Number | 81854-56-0 | [4] |
| Appearance | White to almost white powder or crystal | [5] |
| Melting Point | 95.0 to 98.0 °C | [5] |
| Purity | >98.0% (GC) | [3][5] |
| Optical Rotation | +14.0 to +18.0° (c=2 in Methanol) | [5] |
Synthesis of N,N-Dipropyl-L-alanine
The synthesis of N,N-dialkylated α-amino acids can be achieved through several methodologies. For N,N-Dipropyl-L-alanine, two primary and reliable synthetic routes are reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and purification considerations.
Reductive Amination of L-Alanine with Propanal
Reductive amination is a versatile and widely used method for the formation of C-N bonds. This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N,N-Dipropyl-L-alanine, L-alanine is reacted with propanal in the presence of a reducing agent.
Experimental Protocol:
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Reaction Setup: To a stirred solution of L-alanine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add propanal (2.2 eq).
-
Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure N,N-Dipropyl-L-alanine.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, which minimizes side reactions.
-
Solvent Selection: DCE and THF are common solvents for reductive amination as they are relatively non-reactive and can dissolve both the starting materials and the intermediate species.
Direct N-Alkylation of L-Alanine with Propyl Bromide
Direct N-alkylation involves the reaction of an amine with an alkyl halide. To achieve dialkylation, a base is required to deprotonate the amino group, and an excess of the alkylating agent is used.
Experimental Protocol:
-
Reaction Setup: To a suspension of L-alanine (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add propyl bromide (2.5 eq).
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to isoelectric point of the product to facilitate precipitation.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Base and Solvent: A strong base is necessary to deprotonate the amino group of the zwitterionic amino acid. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Excess Alkylating Agent: An excess of propyl bromide is used to drive the reaction towards dialkylation and minimize the formation of the mono-propylated product.
Spectroscopic Characterization
Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on computational models and typical values for similar structures. These predictions serve as a guide for the characterization of synthesized N,N-Dipropyl-L-alanine. Online prediction tools can provide more detailed interactive spectra.[6][7][8]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of N,N-Dipropyl-L-alanine is expected to show characteristic signals for the propyl and alanine moieties.
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~ 0.9 ppm (t, 6H): Methyl protons (-CH₃) of the two propyl groups.
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~ 1.3 ppm (d, 3H): Methyl protons (-CH₃) of the alanine backbone.
-
~ 1.5-1.7 ppm (m, 4H): Methylene protons (-CH₂-) adjacent to the methyl groups of the propyl chains.
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~ 2.5-2.7 ppm (m, 4H): Methylene protons (-CH₂-) attached to the nitrogen atom.
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~ 3.2 ppm (q, 1H): Methine proton (-CH-) of the alanine backbone.
-
~ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH). The chemical shift of this proton is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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~ 11 ppm: Methyl carbons (-CH₃) of the propyl groups.
-
~ 15 ppm: Methyl carbon (-CH₃) of the alanine backbone.
-
~ 20 ppm: Methylene carbons (-CH₂-) adjacent to the methyl groups of the propyl chains.
-
~ 55 ppm: Methylene carbons (-CH₂-) attached to the nitrogen atom.
-
~ 60 ppm: Methine carbon (-CH-) of the alanine backbone.
-
~ 175 ppm: Carboxyl carbon (-COOH).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in N,N-Dipropyl-L-alanine.
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~ 2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~ 1730-1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
~ 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.
-
~ 1300-1200 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, N,N-Dipropyl-L-alanine is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observed at m/z = 173. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propyl chains. Common fragments could include [M-COOH]⁺ at m/z 128 and fragments resulting from the loss of propyl or propylene moieties.
Applications in Drug Development and Research
The incorporation of N,N-dialkylated amino acids like N,N-Dipropyl-L-alanine into peptides offers several advantages in drug design and development.
-
Enhanced Metabolic Stability: The bulky dipropyl groups on the nitrogen atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[]
-
Increased Membrane Permeability: The increased lipophilicity due to the alkyl chains can improve the ability of the peptide to cross cell membranes, which is often a significant hurdle for peptide-based therapeutics.[]
-
Conformational Constraint: The steric bulk of the N,N-dipropyl group can restrict the conformational flexibility of the peptide backbone. This can be advantageous in locking the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.[5]
-
Modulation of Bioactivity: The altered electronic and steric environment around the peptide backbone can modulate the binding affinity and activity of the peptide at its target receptor.
Despite these advantages, the steric hindrance of N,N-dialkylated amino acids can also present challenges during solid-phase peptide synthesis (SPPS), often requiring specialized coupling reagents and longer reaction times to achieve efficient peptide bond formation.[9][10]
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), N,N-Dipropyl-L-alanine is not classified as a hazardous substance.[9][11] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water.
-
Conclusion
N,N-Dipropyl-L-alanine is a valuable building block for medicinal chemists and drug development professionals. Its unique chemical properties, stemming from the N,N-dialkylation of the L-alanine core, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. While its synthesis is achievable through established methods like reductive amination and direct alkylation, its incorporation into peptides requires careful consideration of the steric challenges it presents. This in-depth guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of N,N-Dipropyl-L-alanine in research and development.
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(2026, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]
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(2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]
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(2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved from [Link]
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(n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine.... ResearchGate. Retrieved from [Link]
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(2021). Predicting Infrared Spectra with Message Passing Neural Networks. PubMed. Retrieved from [Link]
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(n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Retrieved from [Link]
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(n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Retrieved from [Link]
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(n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Retrieved from [Link]
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